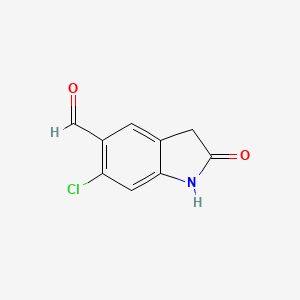
6-Chloro-2-oxoindoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-oxoindoline-5-carbaldehyde is a chemical compound with the molecular formula C9H6ClNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-Chloro-2-oxoindoline-5-carbaldehyde typically involves the reaction of 6-chloroindole with appropriate reagents to introduce the oxo and carbaldehyde functional groups. One common method involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-2-oxoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reductive amination and N,N-dimethylmethylene ammonium chloride for side chain installation . Major products formed from these reactions include various indole derivatives with potential biological activities.
Scientific Research Applications
6-Chloro-2-oxoindoline-5-carbaldehyde has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of biologically active molecules. In biology and medicine, it is used to develop compounds with antiviral, anticancer, and antimicrobial properties . Its unique structure allows it to interact with multiple molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxoindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and the structure of the derivative.
Comparison with Similar Compounds
6-Chloro-2-oxoindoline-5-carbaldehyde can be compared with other similar compounds, such as 6-Chloro-2-oxoindoline-5-carboxylic acid and other indole derivatives . These compounds share a similar indole backbone but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the chloro, oxo, and carbaldehyde groups in this compound contributes to its distinct properties and applications.
Properties
CAS No. |
1339447-02-7 |
|---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13) |
InChI Key |
WWGMATOLLWLRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
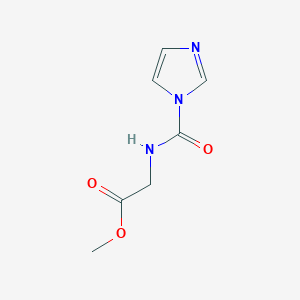
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)

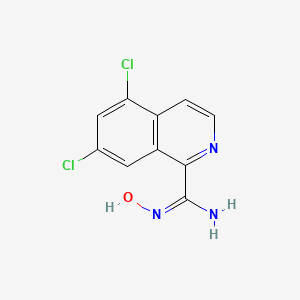
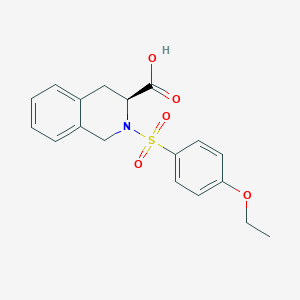
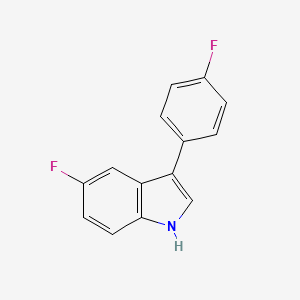
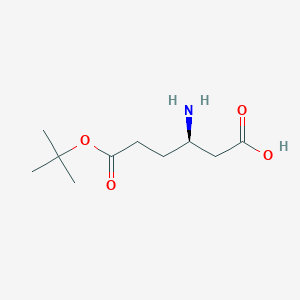
![2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B13168217.png)
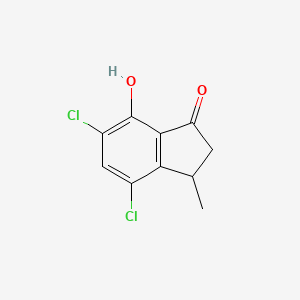
![N-Benzyl-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13168222.png)

![4-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ol](/img/structure/B13168240.png)

